2-(Diethoxymethyl)thiophene
CAS No.: 13959-97-2
Cat. No.: VC21283235
Molecular Formula: C9H14O2S
Molecular Weight: 186.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13959-97-2 |
---|---|
Molecular Formula | C9H14O2S |
Molecular Weight | 186.27 g/mol |
IUPAC Name | 2-(diethoxymethyl)thiophene |
Standard InChI | InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 |
Standard InChI Key | XAGPTGMAMGKKTF-UHFFFAOYSA-N |
SMILES | CCOC(C1=CC=CS1)OCC |
Canonical SMILES | CCOC(C1=CC=CS1)OCC |
Introduction
Chemical Structure and Fundamental Properties
2-(Diethoxymethyl)thiophene consists of a thiophene ring with a diethoxymethyl substituent at the 2-position. The thiophene core is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to its distinctive reactivity patterns and electronic properties .
Basic Identification
Parameter | Value |
---|---|
Chemical Name | 2-(Diethoxymethyl)thiophene |
CAS Registry Number | 13959-97-2 |
Molecular Formula | C₉H₁₄O₂S |
Molecular Weight | 186.27 g/mol |
IUPAC Name | 2-(Diethoxymethyl)thiophene |
Common Synonyms | Thiophene-2-carboxaldehyde diethylacetal, Thiophene, 2-(diethoxymethyl)- |
InChI | InChI=1/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 |
SMILES | CCOC(c1cc(sc1))OCC |
The compound features a thiophene ring with a diethoxymethyl group attached at the 2-position, which significantly influences its physical and chemical behavior .
Physical and Chemical Characteristics
2-(Diethoxymethyl)thiophene demonstrates specific physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
Property | Value | Notes |
---|---|---|
Physical State | Liquid | At standard conditions |
Density | 1.066±0.06 g/cm³ | Predicted value |
Boiling Point | 96-98°C | At 14 Torr pressure |
Flash Point | 86.51°C | Safety consideration |
Vapor Pressure | 0.176 mmHg | At 25°C |
Refractive Index | 1.502 | Optical property |
Storage Condition | 2-8°C | Recommended for stability |
These physical characteristics highlight the compound's moderate volatility and specific handling requirements .
Chemical Reactivity
The thiophene ring in 2-(diethoxymethyl)thiophene is electron-rich due to the presence of the sulfur atom, making it susceptible to electrophilic substitution reactions. The diethoxymethyl group enhances the compound's solubility in organic solvents and influences its reactivity patterns .
Key reactivity features include:
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Susceptibility to electrophilic aromatic substitution
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Potential for acetal hydrolysis under acidic conditions
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Capacity for further functionalization at available positions on the thiophene ring
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Ability to participate in various organic transformations due to the reactive thiophene core
Synthesis Methods
While the search results don't provide a specific synthesis protocol for 2-(diethoxymethyl)thiophene, several approaches for synthesizing functionalized thiophenes can be adapted.
Related Synthesis Procedures
The synthesis of 2-thiophenecarboxaldehyde (a potential precursor) has been described in the literature using various methods:
One notable method involves using thiophene, solid phosgene (triphosgene), and N,N-dimethylformamide through a single-step reaction as outlined in the following procedure :
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Reactants are combined in specific molar ratios: thiophene:triphosgene:DMF = 1:(0.3-0.7):(1.5-3.0)
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The reaction mixture is gradually warmed to specific temperatures and maintained for defined periods
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After completion, the reaction is processed through hydrolysis, neutralization, extraction, and purification steps
This method reports yields of 72-88% for 2-thiophenecarboxaldehyde, which could then be converted to 2-(diethoxymethyl)thiophene through acetalization .
Applications and Significance
2-(Diethoxymethyl)thiophene serves several important functions in organic chemistry and related fields.
Synthetic Applications
The compound functions primarily as:
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A synthetic intermediate in organic chemistry
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A catalyst in specific chemical transformations
Supplier/Brand | Product Reference | Purity | Price Range (€) | Delivery Timeframe |
---|---|---|---|---|
Supplier 1 | IN-DA001BCG | 97% | 52.00-590.00 | ~21 Apr 2025 |
Supplier 2 | 54-OR926523 | 95% | 152.00-253.00 | ~28 Apr 2025 |
Other Suppliers | Various | 95-98% | Variable | Variable |
Several discontinued products are also noted in the supplier listings .
Packaging and Quantities
The compound is typically available in various quantities:
Related Compounds
Several structurally related thiophene derivatives share similar characteristics and applications.
Structural Analogs
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2-Bromo-5-(diethoxymethyl)-3-methylthiophene (CAS: 1000018-59-6)
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2-(Methylthio)thiophene (CAS: 5780-36-9)
Functional Relevance
These related compounds demonstrate how subtle structural modifications to the thiophene core can produce derivatives with specialized properties and applications. The variation in substituents affects key properties including:
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